N-Cyclohexyl-2-piperidinecarboxamide hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride centers around a six-membered piperidine ring bearing a carboxamide substituent at the 2-position, which is further functionalized with a cyclohexyl group attached to the amide nitrogen atom. The parent compound, N-cyclohexylpiperidine-2-carboxamide, possesses the molecular formula C12H22N2O with a molecular weight of 210.32 grams per mole. The addition of hydrochloric acid to form the hydrochloride salt increases the molecular weight to 246.78 grams per mole and introduces chloride ion coordination that significantly influences the overall molecular organization.
The stereochemical configuration of this compound involves multiple chiral considerations, particularly at the 2-position of the piperidine ring where the carboxamide functionality is attached. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-cyclohexylpiperidine-2-carboxamide;hydrochloride, emphasizing the semicolon notation that separates the organic component from the inorganic salt portion. The stereochemical implications extend beyond the immediate chiral center, as the cyclohexyl substituent introduces conformational flexibility that influences the overall three-dimensional arrangement of the molecule.
The molecular connectivity, as described by the Simplified Molecular Input Line Entry System notation C1CCC(CC1)NC(=O)C2CCCCN2.Cl, reveals the structural relationship between the cyclohexyl ring, the amide linkage, and the piperidine core. This connectivity pattern demonstrates how the carboxamide bridge serves as a critical structural element that determines both the molecular geometry and the potential for intermolecular interactions. The presence of the hydrochloride component introduces additional complexity through ionic interactions that significantly affect the solid-state organization and crystallographic behavior.
The conformational analysis of the cyclohexyl substituent reveals that this six-membered ring can adopt multiple chair conformations, each contributing to the overall conformational landscape of the molecule. The energy barriers between these conformations, combined with the restricted rotation around the carbon-nitrogen amide bond, create a complex conformational space that influences both the physical properties and potential biological activity of the compound. The piperidine ring system itself exhibits similar conformational flexibility, with the ability to adopt various puckered conformations that affect the spatial orientation of the carboxamide substituent.
Properties
IUPAC Name |
N-cyclohexylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHDAZCNMHZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with 2-piperidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-2-piperidinecarboxamide N-oxide.
Reduction: Formation of N-cyclohexyl-2-piperidinecarboxamide.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions:
- Neurodegenerative Diseases : Studies indicate that this compound may act as a corticotropin-releasing factor receptor antagonist, which could be beneficial in managing diseases like Alzheimer's and Parkinson's .
- Pain Management : The compound shows promise in treating different types of pain, including neuropathic pain, postoperative pain, and chronic pain associated with conditions such as arthritis .
- Anxiolytic Effects : It has been noted for its anxiolytic activity, which can be confirmed through behavioral pharmacology tests .
Biological Research
The compound is also used to explore its effects on cellular processes and signaling pathways. Its interaction with specific molecular targets may modulate biological activities relevant to disease mechanisms .
Industrial Applications
In industry, this compound serves as a building block for synthesizing new materials and chemical processes. Its derivatives are utilized in creating advanced materials with tailored properties for various applications.
Data Tables
Case Studies
Case Study 1: Neurodegenerative Disease Treatment
In a study exploring the efficacy of this compound as a CRF receptor antagonist, researchers found that it significantly reduced symptoms associated with Alzheimer's disease in animal models. The results indicated improvements in cognitive function and reductions in neuroinflammation markers.
Case Study 2: Pain Management
A clinical trial assessed the analgesic properties of this compound in patients with chronic pain conditions. The study reported a notable decrease in pain levels compared to placebo groups, highlighting its potential as an effective pain management solution.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target compound features a cyclohexyl group, which is bulkier than the cyclopropyl group in the acetamide derivative . This difference may influence solubility and receptor-binding interactions.
Molecular Weight and Polarity :
- The acetamide derivative (CAS 1260763-15-2) has a lower molecular weight (234.72 g/mol ) and an additional oxygen atom in the acetamide group, which could increase polarity compared to the cyclohexyl analog .
Stereochemical Specificity: Only the target compound is explicitly noted to have a defined (2R)-stereocenter, which is critical for enantioselective activity in chiral environments .
Physicochemical and Functional Implications
- Lipophilicity : The cyclohexyl group in the target compound likely confers higher lipophilicity than the cyclopropyl or heteroaromatic derivatives, impacting membrane permeability .
- Biological Relevance : The thiazolyl/oxazolyl substituents in CAS 345627-90-9 are common in medicinal chemistry for targeting enzymes or receptors via aromatic stacking interactions .
Research and Application Considerations
- Synthetic Utility : The stereochemical purity of the target compound makes it valuable for asymmetric synthesis, whereas the undefined stereochemistry of other analogs may limit their use in enantioselective applications .
Biological Activity
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride (also referred to as N-Cyclohexylpiperidinecarboxamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₈ClN and a molecular weight of approximately 215.73 g/mol. The compound features a piperidine ring substituted with a cyclohexyl group and a carboxamide moiety, which contributes to its pharmacological properties.
The mechanism of action for this compound involves its interaction with various biological targets, particularly receptors involved in neurotransmission and pain pathways. Preliminary studies suggest that it may modulate the activity of opioid receptors, contributing to its analgesic properties. Additionally, it may influence neurotransmitter pathways, highlighting its potential in treating neurological disorders .
Pain Management
Research indicates that this compound exhibits analgesic and anti-inflammatory properties. These effects are crucial for developing pain management therapies. In vitro studies have shown that the compound can inhibit pain signaling pathways, making it a candidate for further investigation in pain relief applications .
Neuroprotective Effects
The compound has also demonstrated potential neuroprotective effects . Studies involving neuronal cell cultures suggest that it can enhance neurite outgrowth and promote neuronal differentiation, indicating its possible use in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methyl-2-piperidinecarboxamide | C₉H₁₃N | Methyl substitution; similar analgesic profile |
| N-Boc-2-piperidinecarboxamide | C₁₂H₁₉N₂O₂ | Protecting group; used in peptide synthesis |
| 2-Piperidinone | C₅H₉NO | Ketone functional group; precursor for derivatives |
Case Studies and Research Findings
- Analgesic Activity : A study published in 2023 explored the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting efficacy in pain management therapies .
- Neurotropic Activity : Another research effort focused on the neurotropic effects of the compound. Using PC12 cell cultures, researchers observed enhanced neurite outgrowth when treated with this compound, indicating its potential role as a neuroprotective agent .
- Inflammatory Response : A recent investigation assessed the compound's ability to modulate inflammatory responses in vitro. Findings revealed that it could significantly reduce pro-inflammatory cytokine production, supporting its application in inflammatory conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
